molecular formula C11H7NO2 B13716758 Naphtho[1,2-d]isoxazol-1(2H)-one

Naphtho[1,2-d]isoxazol-1(2H)-one

Cat. No.: B13716758
M. Wt: 185.18 g/mol
InChI Key: VJLLHPYCGYPFIU-UHFFFAOYSA-N
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Description

Naphtho[1,2-d]isoxazol-1(2H)-one is a naphthalene-fused isoxazole derivative characterized by a bicyclic structure where an isoxazole ring is annulated to the naphthalene moiety at the 1,2-positions. These fused heterocyclic systems are of significant interest in medicinal chemistry and materials science due to their electronic properties, biological activity, and synthetic versatility .

Properties

Molecular Formula

C11H7NO2

Molecular Weight

185.18 g/mol

IUPAC Name

benzo[e][1,2]benzoxazol-1-one

InChI

InChI=1S/C11H7NO2/c13-11-10-8-4-2-1-3-7(8)5-6-9(10)14-12-11/h1-6H,(H,12,13)

InChI Key

VJLLHPYCGYPFIU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(=O)NO3

Origin of Product

United States

Preparation Methods

One-Pot Oxidative Cyclization Using Lead(IV) Acetate

  • Starting Material: 2-Hydroxy-1-naphthaldehyde oxime or related ketoximes.
  • Reagent: Lead(IV) acetate in tetrahydrofuran (THF).
  • Mechanism: Oxidation generates an o-nitrosoquinonemethide intermediate which undergoes intramolecular cyclization to yield naphtho[1,2-d]isoxazole 2-oxide and naphtho[1,8-de]oxazine isomers.
  • Outcome: Mixture of isomers; naphtho[1,2-d]isoxazole 2-oxide can be isolated and further processed.
  • Yields: Moderate to good yields reported; selective formation depends on substituents and reaction conditions.

Ring-Opening and Functionalization of Isoxazole 2-Oxide

  • Process: Heating the isoxazole 2-oxide in DMF at elevated temperature (around 120 °C) induces ring-opening to form 1-naphthonitrile derivatives.
  • Subsequent Steps: Methylation, silylation, and reduction steps can be applied to modify hydroxyl and nitrile groups, allowing access to substituted naphtho[1,2-d]isoxazol-1(2H)-one derivatives.
  • Yields: Ring-opening yields around 50-70%; methylation and silylation yields vary between 30-80% depending on conditions and reagents.

Methylation and Benzylation Strategies

  • Methylation: Treatment with methyl iodide and potassium carbonate in acetone selectively methylates hydroxyl groups on the naphthalene ring, facilitating further transformations.
  • Benzylation: Use of benzyl bromide in the presence of potassium carbonate and potassium iodide in acetone allows protection of hydroxyl groups as benzyl ethers.
  • Purpose: These protective group strategies stabilize intermediates and prevent unwanted side reactions during oxidative cyclization and ring-opening steps.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Yield (%) Notes
Oxidative cyclization Lead(IV) acetate in THF Room temperature Moderate (varies) Produces isomeric isoxazole 2-oxide and oxazine
Silylation Tert-butyldimethylsilyl chloride (TBSCl), imidazole, DMF Room temperature, then 120 °C 31-50 Protects hydroxyl groups; partial cleavage observed
Methylation Methyl iodide, potassium carbonate, acetone Room temperature 43 (mono), 18 (di) Selective methylation of hydroxyl groups
Ring-opening Heating in DMF 120 °C 70+ Converts isoxazole 2-oxide to naphthonitrile derivatives
Reduction (nitrile to aldehyde) Diisobutylaluminum hydride (DIBAL) in toluene 0 °C to room temp Moderate Converts nitrile to aldehyde for further functionalization

Mechanistic Insights and Isomerization

  • The oxidative cyclization proceeds via a common onitroso quinonemethide intermediate, which can undergo cyclization at two different sites on the naphthalene ring, leading to isomeric products.
  • The naphtho[1,2-d]isoxazole 2-oxide exhibits a novel isomerization in dimethyl sulfoxide (DMSO) to a nitrile oxide form, which can then participate in 1,3-dipolar cycloaddition reactions with various dipolarophiles to yield substituted isoxazoles.
  • Intramolecular hydrogen bonding, particularly involving peri-substituents like methoxy groups, stabilizes certain isomers and prevents ring-opening, influencing product distribution and stability.

Summary of Representative Synthetic Route

Research Results and Yields

Compound Reaction Step Yield (%) Reference
Naphtho[1,2-d]isoxazole 2-oxide Oxidative cyclization Moderate
2-Tert-butyldimethylsilyloxy-8-hydroxy-1-naphthonitrile Silylation and ring-opening 31 (silylated), 50 (desilylated)
2-Hydroxy-8-methoxy-1-naphthonitrile Methylation 43 (mono), 18 (di)
1-Naphthonitrile derivatives Ring-opening of acetate derivative 72
Aldehyde derivative Reduction of nitrile Moderate
Substituted isoxazoles 1,3-Dipolar cycloaddition 85-97

Chemical Reactions Analysis

Types of Reactions

Naphtho[1,2-d]isoxazol-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the isoxazole ring into other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the naphthalene ring or the isoxazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens, alkylating agents, or nucleophiles like amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of naphtho[1,2-d]isoxazole oxides, while reduction can yield various reduced derivatives of the isoxazole ring .

Scientific Research Applications

Naphtho[1,2-d]isoxazol-1(2H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Naphtho[1,2-d]isoxazol-1(2H)-one varies depending on its application. In medicinal chemistry, its antiviral activity is attributed to the induction of heme oxygenase-1, which leads to the suppression of viral replication. This involves the activation of the Nrf2 pathway and the inhibition of viral protease activity .

Comparison with Similar Compounds

Naphtho[1,2-b]pyrazole Derivatives

Synthesis : Naphtho[1,2-b]pyrazole derivatives are synthesized via condensation of 1-naphthol with NaOH, followed by functionalization with substituents such as N-carbamimidoyl or N-(thiazol-2-yl) groups. The final products are isolated as crystalline solids through recrystallization .
Key Features :

  • Substituent Diversity : Derivatives exhibit varying biological activities depending on substituents (e.g., thiazole or pyrimidine groups).
  • Characterization : Confirmed via IR and $ ^1H $-NMR; melting points range widely (e.g., 120–250°C) .

Naphtho[1,2-d]imidazole Isomers

Synthesis: 1H- and 3H-naphtho[1,2-d]imidazole isomers are synthesized using triphenylamine donors, with configurations influencing device performance in organic light-emitting diodes (OLEDs) . Key Features:

  • Electronic Properties : 1H-isomers emit deep-blue light similar to 3H-analogs but achieve higher electroluminescence efficiency.
  • Device Performance : 3H-isomers excel in electron injection from cathodes, critical for single-layer OLEDs .

Naphtho[1,2-d]thiazol-2(1H)-one

Synthesis : Prepared via methods detailed in historical patents (e.g., I.G. Farbenind. US2108712) involving cyclization reactions .
Key Features :

  • Physical Properties : Molecular weight = 201.24 g/mol, LogP = 2.99 (indicative of moderate lipophilicity), density = 1.4 g/cm³ .
  • Applications : Used as intermediates in dye and pharmaceutical synthesis due to their stability and reactivity .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) LogP Key Applications/Properties
Naphtho[1,2-d]isoxazol-1(2H)-one* C${11}$H$7$NO$_2$ 201.18 (calc.) ~2.5–3.0 (est.) Potential bioactive/photonic material (inferred)
Naphtho[1,2-b]pyrazole C${13}$H${10}$N$_2$ 194.24 Anticancer/antimicrobial agents
1H-Naphtho[1,2-d]imidazole C${11}$H$8$N$_2$ 168.20 Deep-blue OLED emitters
Naphtho[1,2-d]thiazol-2(1H)-one C${11}$H$7$NOS 201.24 2.99 Dye/pharmaceutical intermediates

Functional and Application Differences

  • Biological Activity : Naphthopyrazoles show substituent-dependent antimicrobial activity , whereas naphthothiazoles are leveraged for stability in drug synthesis .
  • Electroluminescence : Naphthoimidazoles outperform isoxazole analogs in OLED efficiency due to superior electron injection in 3H-isomers .
  • Lipophilicity : Naphthothiazoles (LogP = 2.99) are more lipophilic than estimated isoxazole derivatives, impacting bioavailability .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Naphtho[1,2-d]isoxazol-1(2H)-one, and how are reaction conditions optimized?

  • Methodology :

  • Mannich Reactions : Utilize naphthol derivatives with primary amines and formaldehyde under controlled molar ratios (1:1:2) to form oxazine intermediates, followed by cyclization .
  • One-Pot Oxidative Cyclization : React 2-hydroxy-1-naphthaldehyde oxime with lead(IV) acetate to induce simultaneous o- and peri-cyclization, yielding isomeric naphthoisoxazole oxides. Optimize solvent (dry tert-butanol) and inert atmosphere (N₂) for reproducibility .
  • Microwave-Assisted Synthesis : Reduce reaction times and improve yields by employing microwave irradiation for condensation steps, particularly with urea and aldehydes .

Q. Which analytical techniques are critical for characterizing this compound derivatives?

  • Methodology :

  • NMR Spectroscopy : Use ¹H/¹³C NMR to confirm regioselectivity and purity, especially for distinguishing isomeric products (e.g., naphtho[1,2-d]isoxazole vs. naphtho[1,8-de][1,2]oxazine) .
  • FT-IR and GC-MS : Validate functional groups (e.g., C=O stretching at ~1700 cm⁻¹) and molecular ion peaks .
  • X-Ray Crystallography : Resolve ambiguities in fused-ring systems by analyzing fractional atomic coordinates (e.g., C1–C6 positions in crystallographic data) .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in proposed reaction pathways for this compound synthesis?

  • Methodology :

  • Intermediate Trapping : Identify transient species (e.g., o-nitroso quinonemethide intermediates) using low-temperature NMR or quenching agents .
  • Computational Modeling : Apply DFT calculations to compare energy barriers for competing pathways (e.g., o- vs. peri-cyclization) .
  • Isotopic Labeling : Track oxygen/nitrogen sources in oxidative steps to confirm mechanistic hypotheses .

Q. What strategies address conflicting spectroscopic data when analyzing substituted derivatives?

  • Methodology :

  • Multi-Technique Cross-Validation : Combine NMR, X-ray, and high-resolution MS to resolve ambiguities (e.g., distinguishing regioisomers) .
  • Dynamic NMR Experiments : Probe conformational mobility in solution (e.g., hindered rotation in fused rings) by variable-temperature studies .
  • Synchrotron Radiation : Enhance crystallographic resolution for derivatives with overlapping electron densities .

Q. How can researchers design assays to evaluate the biological activity of this compound derivatives?

  • Methodology :

  • Anti-HCV Activity : Screen derivatives in HCV replicon systems (e.g., Huh7 cells), measuring EC₅₀ values and cytotoxicity (CC₅₀) relative to ribavirin .
  • Mechanistic Probes : Assess induction of heme oxygenase-1 (HO-1) via Western blot or qPCR to link antiviral effects to host pathways .
  • Structure-Activity Relationships (SAR) : Modify substituents (e.g., methoxy groups at C8/C9) to correlate positional effects with potency .

Q. What approaches optimize the thermal stability of polymeric composites incorporating this compound?

  • Methodology :

  • Thermogravimetric Analysis (TGA) : Compare decomposition temperatures (Td) of composites vs. base polymers to quantify stability enhancements .
  • Crosslinking Density : Adjust monomer ratios (e.g., naphthoxazine:formaldehyde) to balance rigidity and processability .
  • Additive Screening : Test synergies with flame retardants (e.g., phosphates) to meet industrial standards for high-temperature applications .

Tables for Key Data

Synthetic Method Yield (%) Key Conditions Reference
Mannich Reaction75–85N₂ atmosphere, 80°C, 12 h
Lead(IV) Acetate Cyclization60–70Dry tert-butanol, RT, 0.5 h
Microwave-Assisted Condensation90–95150 W, 15 min, DMF solvent
Biological Activity EC₅₀ (μM) Cytotoxicity (CC₅₀, μM) Reference
Compound 18 (Anti-HCV)2.3>100
Ribavirin (Control)15.645

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